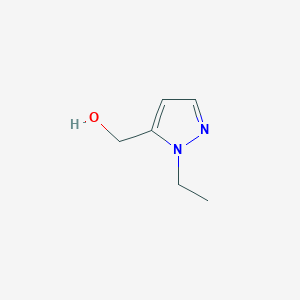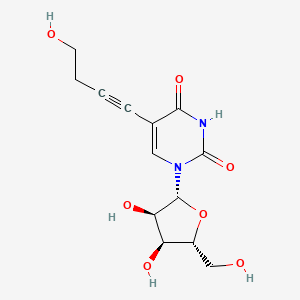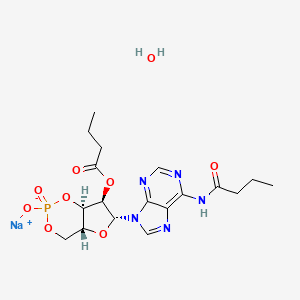
4-Chloro-2,3-dimethylbenzaldehyde
Descripción general
Descripción
4-Chloro-2,3-dimethylbenzaldehyde is a chemical compound with the molecular formula C9H9ClO. It is a yellow crystalline solid with a strong odor and is commonly used in the synthesis of various organic compounds. This compound is known for its applications in organic synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-2,3-dimethylbenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 2,3-dimethylbenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, and they may use continuous flow reactors to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2,3-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-Chloro-2,3-dimethylbenzoic acid.
Reduction: 4-Chloro-2,3-dimethylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-2,3-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It is explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,3-dimethylbenzaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The aldehyde group in the compound is reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chlorobenzaldehyde
- 2,3-Dimethylbenzaldehyde
- 4-Chloro-3-methylbenzaldehyde
Uniqueness
4-Chloro-2,3-dimethylbenzaldehyde is unique due to the presence of both chlorine and two methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific steric effects that influence its behavior in chemical and biological systems .
Propiedades
IUPAC Name |
4-chloro-2,3-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWCTXNQLDHDPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl-2-[5-(3-nitrophenyl)]furoyl-acetate](/img/structure/B1648309.png)





![7-Nitro-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1648330.png)





![Sodium;tris[(2,2,2-trifluoroacetyl)oxy]boranuide](/img/structure/B1648354.png)

